(2,6-Dimethylphenyl)(pyridin-3-yl)methanone
Description
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-6-11(2)13(10)14(16)12-7-4-8-15-9-12/h3-9H,1-2H3 |
InChI Key |
MOSNIVRSLBHLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Challenges
-
Catalyst Loading : A molar ratio of 1:1.2 (substrate:AlCl₃) is optimal, with excess catalyst leading to side reactions such as over-acylation or decomposition of the pyridine ring.
-
Solvent : Dichloromethane (DCM) or nitrobenzene is used to stabilize the acylium intermediate. Polar aprotic solvents enhance electrophilicity but may reduce yields due to competing solvent coordination.
-
Temperature : Reactions proceed at 0–5°C to minimize polysubstitution, with gradual warming to room temperature over 12–24 hours.
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| Purity (HPLC) | >90% |
| Key Limitation | Steric hindrance from methyl groups reduces electrophilic substitution efficiency |
Grignard Reagent-Based Synthesis
This two-step method involves the formation of pyridin-3-ylmagnesium bromide followed by its reaction with 2,6-dimethylbenzoyl chloride. The Grignard approach circumvents the regioselectivity issues of Friedel-Crafts acylation.
Step 1: Formation of Pyridin-3-ylmagnesium Bromide
Step 2: Nucleophilic Acyl Substitution
-
The Grignard reagent is added dropwise to a solution of 2,6-dimethylbenzoyl chloride in THF at −78°C.
-
Quenching : Saturated ammonium chloride solution is used to protonate the intermediate, yielding the ketone.
| Parameter | Value |
|---|---|
| Overall Yield | 60–68% |
| Purity (HPLC) | 88–92% |
| Key Advantage | Higher regioselectivity compared to Friedel-Crafts |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between 2,6-dimethylphenylboronic acid and 3-bromopyridine offers a modern alternative with excellent functional group tolerance. This method is ideal for late-stage diversification.
Catalytic System
Post-Reaction Workup
-
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4) to isolate the ketone.
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | 95–98% |
| Key Advantage | Scalability and compatibility with sensitive functional groups |
Nucleophilic Acyl Substitution via Acid Chloride
Activation of 2,6-dimethylbenzoic acid to its corresponding acid chloride, followed by reaction with pyridin-3-yllithium, provides a high-yielding route.
Acid Chloride Formation
Ketone Formation
-
Pyridin-3-yllithium, generated from 3-bromopyridine and lithium diisopropylamide (LDA), reacts with the acid chloride at −78°C in THF.
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Purity (HPLC) | 93–96% |
| Key Limitation | Requires strict anhydrous conditions |
Comparative Analysis of Methods
The choice of synthetic route depends on factors such as cost, scalability, and purity requirements:
| Method | Yield Range | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts | 45–55% | >90% | Moderate | 12–18 |
| Grignard | 60–68% | 88–92% | High | 20–25 |
| Suzuki-Miyaura | 75–82% | 95–98% | High | 30–40 |
| Nucleophilic Acyl | 70–78% | 93–96% | Moderate | 25–30 |
-
Friedel-Crafts : Economical but limited by moderate yields and regioselectivity issues.
-
Grignard : Balances cost and yield but requires careful handling of air-sensitive reagents.
-
Suzuki-Miyaura : Preferred for high-purity applications despite higher palladium costs.
-
Nucleophilic Acyl : Optimal for small-scale synthesis with stringent purity requirements.
Mechanistic Insights and Optimization Strategies
Steric Effects in Friedel-Crafts Acylation
The 2,6-dimethyl substitution on the phenyl ring creates significant steric hindrance, slowing the electrophilic attack. Computational studies suggest that methyl groups increase the activation energy by 8–12 kJ/mol compared to unsubstituted analogs. Mitigation strategies include:
Ligand Design in Suzuki-Miyaura Coupling
The dppf ligand in PdCl₂(dppf) enhances catalytic activity by stabilizing the palladium center and facilitating oxidative addition of the aryl bromide. Alternative ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been tested but show reduced yields (60–65%) due to poorer electron-donating properties .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2,6-Dimethylphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
(a) Substituent Variations on the Aromatic Rings
- (2,6-Dimethylphenyl)(phenyl)methanone (5m): Replacing the pyridin-3-yl group with a simple phenyl ring () eliminates the nitrogen heteroatom, reducing polarity and hydrogen-bonding capacity. This modification likely increases hydrophobicity, impacting solubility and interaction with biological targets .
- (3-Aminophenyl)(2,6-dimethylphenyl)methanone: Introducing an amino group on the phenyl ring () adds hydrogen-bonding capability and basicity, which could improve aqueous solubility and modulate electronic properties for reactivity in nucleophilic substitutions .
(b) Heterocyclic Replacements
- (1-(2,6-Dimethylphenyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone: Replacing pyridine with a pyrrole ring () introduces an electron-rich heterocycle, altering redox properties and ligand behavior in catalytic systems. Pyrrole’s nitrogen is less basic than pyridine, affecting coordination chemistry .
- (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone: Incorporating a morpholino group and trifluoromethyl-substituted pyridine () introduces steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability in drug design .
Physicochemical Properties
Notes:
- Pyridine-containing analogs exhibit higher polarity and lower logP values compared to phenyl-substituted derivatives.
- Trifluoromethyl groups (e.g., in ) significantly decrease electron density, affecting reactivity in electrophilic substitutions .
Pharmacological and Chemical Reactivity
- Catalytic Applications: Palladium-catalyzed reactions () highlight the role of methanones as intermediates. The pyridin-3-yl group’s nitrogen can coordinate to metal centers, enhancing catalytic efficiency compared to phenyl analogs .
- Stereochemical Considerations: demonstrates that minor structural changes (e.g., methyl vs. dimethyl substitution) can invert CD spectral signatures, complicating absolute configuration assignments. This underscores the sensitivity of chiral methanones to substituent effects .
Biological Activity
(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a pyridin-3-yl moiety attached to a carbonyl group. This compound belongs to the ketone family and exhibits significant biological activities that are of interest in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).
The molecular formula of this compound is C13H13N1O1. Its structure allows it to undergo various chemical reactions typical of ketones and aromatic compounds. The electronic and steric effects from the substituents on the aromatic rings influence its reactivity and interactions within biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have been identified as D3 dopamine receptor agonists, which are known for their neuroprotective properties against neurodegeneration.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to therapeutic applications in diseases where these enzymes play a crucial role.
1. Antitumor Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, with an IC50 value comparable to standard chemotherapeutic agents. The presence of specific functional groups was found to enhance its cytotoxic activity.
2. Neuroprotective Properties
In a high-throughput screening aimed at identifying D3 dopamine receptor agonists, compounds structurally related to this compound demonstrated potent neuroprotective effects in animal models. These effects were linked to the activation of the D3 receptor, which is crucial for neuroprotection against toxins like MPTP and 6-OHDA .
3. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Research showed that modifications in its structure could significantly alter its interaction profiles with various enzymes involved in metabolic pathways. This aspect is critical for developing therapeutic agents targeting specific diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2,3-Dimethylphenyl)(pyridin-3-yl)methanone | Structure | Slightly different substitution pattern on the phenyl ring; may exhibit different biological activities. |
| (2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone | Structure | Contains methoxy groups instead of methyl; alters electronic properties significantly. |
| (2-Chlorophenyl)(pyridin-3-yl)methanone | Structure | Chlorine substituent introduces different reactivity patterns; potential for increased electrophilicity. |
These modifications can enhance or diminish the compound’s ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
